9H-thioxanthen-9-one O-methyloxime
Description
The Thioxanthenone Core: Structural Features and Research Significance in Organic and Medicinal Chemistry
The 9H-thioxanthen-9-one, or thioxanthone, scaffold is a prominent heterocyclic system in organic and medicinal chemistry. wikipedia.orgnih.gov This three-ring structure consists of a central sulfur-containing ring fused between two benzene (B151609) rings, with a ketone functional group at position 9. wikipedia.org Its structure is analogous to xanthone, with the oxygen atom of the central ring replaced by a sulfur atom. wikipedia.org This substitution imparts distinct electronic and conformational properties to the molecule. The thioxanthone core is known for its high triplet energy and relatively long triplet lifetime, enabling it to participate in various photochemical reactions. chemicalbook.com
The planarity of the thioxanthenone system can be influenced by substituents, which in turn affects its chemical reactivity and biological activity. nih.gov The sulfur atom and the carbonyl group are key features that allow for a wide range of chemical modifications, making thioxanthone a versatile starting material for the synthesis of more complex molecules. lehighchemicals.com
In the realm of medicinal chemistry, thioxanthenone derivatives have been extensively studied for their potential therapeutic applications. For instance, derivatives of 9H-thioxanthen-9-one have shown antitumor activity against pancreatic ductal adenocarcinoma. nih.gov The biological activity of these compounds is often linked to their ability to intercalate with DNA or to generate reactive oxygen species. Pharmaceutical drugs derived from thioxanthone include hycanthone (B1673430) and lucanthone. wikipedia.org
Furthermore, thioxanthones are utilized as photoinitiators in industrial processes such as UV curing of inks, coatings, and adhesives due to their strong light-absorbing properties. lehighchemicals.com They can mediate reactions through triplet energy transfer, hydrogen atom transfer, or single electron transfer. chemicalbook.com The electrochemical properties of thioxanthenone derivatives are also of interest, with studies showing their potential use in electro-active polyimides for organic electronics. rsc.org
A variety of synthetic methods have been developed for the preparation of thioxanthen-9-ones. chemicalbook.comresearchgate.net A common method involves the reaction of diphenyl sulfide (B99878) with phosgene (B1210022) in the presence of a catalyst like aluminum chloride, which is a type of Friedel-Crafts acylation. wikipedia.org
Interactive Data Table: Properties of Thioxanthen-9-one (B50317)
| Property | Value | Reference |
| IUPAC Name | thioxanthen-9-one | nih.gov |
| Molecular Formula | C13H8OS | chemicalbook.com |
| Molecular Weight | 212.27 g/mol | chemicalbook.com |
| CAS Number | 492-22-8 | chemicalbook.com |
| Appearance | Pale yellow solid | wikipedia.org |
| Melting Point | 210-213 °C | chemicalbook.com |
| Boiling Point | 371-373 °C at 715 mmHg | chemicalbook.com |
| Solubility in water | Practically insoluble | chemicalbook.com |
Oxime and Oxime Ether Derivatives in Chemical Sciences: Formation and Reactivity Landscape
Oximes are a class of organic compounds with the general formula RR'C=NOH, where R and R' are organic side-chains. wikipedia.org They are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org When the hydroxyl hydrogen of an oxime is replaced by an alkyl or aryl group, an oxime ether is formed, containing the >C=N-O-R moiety. nih.gov
The formation of oxime ethers is a versatile method for combining different structural elements into a single molecule. nih.gov This functional group is a key structural element in several known drugs, highlighting its importance in medicinal chemistry. nih.gov
The reactivity of oximes and their ether derivatives is diverse. nsf.gov They can undergo hydrolysis back to the corresponding carbonyl compound and hydroxylamine. wikipedia.org Reduction of oximes can yield amines. wikipedia.org A significant aspect of their reactivity involves the N-O bond, which can be cleaved to generate iminyl radicals. nsf.gov These radicals are valuable intermediates in a variety of chemical transformations, including additions to π-systems and ring-opening reactions. nsf.gov
The reactivity of oxime ethers can be fine-tuned by modifying the O-substituent, which can influence thermal or photochemical activation. nsf.gov For instance, oxime esters are particularly useful in photocatalysis for generating iminyl radicals through single electron transfer. nsf.gov
Oxime ethers have been investigated for a wide range of biological activities, including antifungal, antibacterial, antidepressant, and anticancer properties. nih.gov This has spurred research into the synthesis and evaluation of new compounds containing this structural fragment. nih.gov
Interactive Data Table: General Reactions of Oximes
| Reaction Type | Description |
| Hydrolysis | Decomposition into the corresponding ketone or aldehyde and hydroxylamine, typically by heating in the presence of an acid. wikipedia.org |
| Reduction | Conversion to amines using reagents like sodium metal or through hydrogenation. wikipedia.org |
| N-O Bond Cleavage | Generation of iminyl radicals, often through single electron transfer or hydrogen atom transfer, for use in further synthetic transformations. nsf.gov |
| Cycloadditions | Participation in reactions like [2+2]-cycloadditions to form azetidines. nsf.gov |
Rationale for Comprehensive Academic Investigation of 9H-Thioxanthen-9-one O-Methyloxime as a Distinct Chemical Entity
The combination of the biologically significant thioxanthenone core with the versatile oxime ether functionality in the form of this compound presents a compelling case for in-depth academic investigation. The rationale for this focused research is built upon several key points:
Synergistic Bioactivity: Both the thioxanthenone scaffold and the oxime ether moiety are independently known to be present in molecules with diverse biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The conjugation of these two pharmacophores could lead to synergistic or novel therapeutic effects. A systematic study is necessary to explore the full spectrum of its potential biological applications.
Novel Photochemical and Electrochemical Properties: Thioxanthones are well-established photosensitizers, and the introduction of an oxime ether group could modulate these properties. chemicalbook.com Investigating the photochemistry of this compound could reveal new pathways for generating reactive intermediates or for applications in photodynamic therapy and materials science. Similarly, the electrochemical behavior, influenced by both the thioxanthenone core and the oxime ether, warrants exploration for potential use in organic electronics. rsc.org
Unique Reactivity and Synthetic Utility: The presence of the C=N-O-CH3 group on the thioxanthenone framework opens up new avenues for chemical transformations. nsf.gov The reactivity of the oxime ether, particularly its potential to generate iminyl radicals under specific conditions, could be exploited for the synthesis of novel and complex heterocyclic systems. nsf.gov A detailed investigation into its reactivity landscape would provide valuable tools for synthetic organic chemists.
Structure-Activity Relationship (SAR) Studies: this compound serves as a foundational molecule for extensive SAR studies. By systematically modifying the substituents on the aromatic rings or the O-methyl group of the oxime ether, researchers can gain a deeper understanding of how structural changes influence its chemical and biological properties. This knowledge is crucial for the rational design of new compounds with optimized characteristics.
Contribution to Fundamental Chemical Knowledge: A thorough characterization of the synthesis, spectroscopic properties (NMR, IR, Mass Spectrometry), and crystalline structure of this compound will contribute valuable data to the chemical literature. Understanding the fundamental properties of this distinct chemical entity is a prerequisite for its application in any field.
Structure
3D Structure
Properties
Molecular Formula |
C14H11NOS |
|---|---|
Molecular Weight |
241.31g/mol |
IUPAC Name |
N-methoxythioxanthen-9-imine |
InChI |
InChI=1S/C14H11NOS/c1-16-15-14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2-9H,1H3 |
InChI Key |
YDRLVBQUPFWLQK-UHFFFAOYSA-N |
SMILES |
CON=C1C2=CC=CC=C2SC3=CC=CC=C31 |
Canonical SMILES |
CON=C1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthesis of the 9H-Thioxanthen-9-one Parent Scaffold
The thioxanthen-9-one (B50317) framework is a significant heterocyclic motif found in compounds used in medicinal chemistry and material sciences, such as photosensitizers. kit.edunih.gov Its synthesis has been approached through various classical and modern methods.
Classical Cyclization Approaches in Thioxanthenone Synthesis
Historically, the synthesis of the thioxanthen-9-one scaffold has been dominated by cyclization reactions conducted under harsh acidic conditions. A prominent and widely used method involves the reaction of thiosalicylic acid with an aromatic compound, such as benzene (B151609), in the presence of concentrated sulfuric acid. worktribe.comresearchgate.net This process is effectively a one-pot, two-step reaction. It begins with an Ullmann-type condensation to form a diaryl sulfide (B99878) intermediate, which then undergoes an intramolecular Friedel-Crafts acylation (cyclization) to yield the tricyclic thioxanthen-9-one structure. worktribe.com
Another classical route relies on the cyclization of pre-formed diphenyl thio-ethers in sulfuric acid. researchgate.net A significant drawback of these classical methods is the requirement for a large excess of strong acid, which leads to challenges in product purification, potential for sulfonated by-products, and the need to dispose of or regenerate large quantities of acid. google.com
Modern Transition Metal-Catalyzed Syntheses for Thioxanthones
To overcome the limitations of classical methods, modern organic synthesis has introduced several transition metal-catalyzed approaches that offer milder conditions and greater functional group tolerance.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in forming substituted thioxanthones. The Buchwald-Hartwig amination, for instance, allows for the coupling of bromo-substituted thioxanthones with various amines using a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand such as RuPhos, and a base. acs.org Similarly, Sonogashira and Heck coupling reactions, also palladium-catalyzed, can be employed to introduce alkynyl and vinyl groups, respectively, onto the thioxanthone core, creating complex donor-acceptor architectures. acs.org
Ruthenium-Catalyzed C–H Activation: A notable advancement is the use of ruthenium catalysts, such as RuH₂(CO)(PPh₃)₃, for the direct C–H activation and subsequent alkylation or arylation of the thioxanthone scaffold. kit.edu This method allows for the selective functionalization at the 1- and 8-positions, which can be controlled by adjusting the stoichiometry of the reactants. kit.edu A key advantage is the tolerance of alkoxy and silyl (B83357) functionalities, although the catalyst's activity can be inhibited by the sulfur heteroatom. kit.edu
Visible-Light Photoredox Catalysis: An environmentally benign and transition-metal-free strategy has been developed utilizing visible-light photoredox catalysis. organic-chemistry.orgacs.org This method promotes an intramolecular cyclization through a sequence of hydrogen atom transfer, C-C bond formation, and oxidative dehydrogenation, achieving high regioselectivity and reactivity under mild conditions. organic-chemistry.orgacs.org This approach is particularly significant for its potential in the gram-scale production of commercial photoinitiators and drug precursors. organic-chemistry.org
Efficient Preparation Methods for Substituted Thioxanthenones
Efficiency in chemical synthesis is paramount, and several methods have been optimized for the high-yield preparation of thioxanthenones.
A significant improvement over classical acid-catalyzed cyclizations is the Friedel-Crafts type reaction using 2-chlorothiobenzoyl chloride and an aromatic substrate in the presence of a Lewis acid catalyst. google.com Tin(IV) chloride has been identified as a particularly effective catalyst for this transformation, though aluminum chloride is also commonly used. google.com This process provides good to excellent yields, typically ranging from 70% to 91%. google.com
Microwave-assisted synthesis represents another leap in efficiency, significantly reducing reaction times while often improving yields for the synthesis of thioxanthones and their derivatives. researchgate.netacs.org Furthermore, methods appropriate for parallel synthesis have been developed, allowing for the rapid generation of libraries of substituted thioxanthen-9-one-10,10-dioxides for screening in drug discovery programs. nih.gov
| Method | Key Reagents/Catalysts | Typical Conditions | Advantages/Notes | Reference |
|---|---|---|---|---|
| Classical Cyclization | Thiosalicylic acid, H₂SO₄ | High temperature (e.g., 60-100 °C) | One-pot possibility; harsh conditions, by-products. | worktribe.comgoogle.com |
| Friedel-Crafts Reaction | 2-chlorothiobenzoyl chloride, Lewis Acid (AlCl₃ or SnCl₄) | Chlorinated solvent, 15-45 °C | Good yields (70-91%), avoids large excess of strong acid. | google.com |
| Buchwald-Hartwig Amination | Pd(OAc)₂, RuPhos, Cs₂CO₃ | Toluene/t-BuOH, 120 °C | Efficient for synthesizing amino-substituted thioxanthones. | acs.org |
| Ruthenium-Catalyzed C-H Activation | RuH₂(CO)(PPh₃)₃ | Toluene, 135 °C | Direct functionalization of the parent scaffold. | kit.edu |
| Visible-Light Photoredox Catalysis | Phenanthraquinone (photocatalyst), (NH₄)₂S₂O₈ | Acetonitrile (B52724), visible light | Transition-metal-free, environmentally friendly, high regioselectivity. | organic-chemistry.org |
O-Methyloxime Formation: Reaction Pathways and Optimization for 9H-Thioxanthen-9-one
The conversion of the carbonyl group in 9H-thioxanthen-9-one to an O-methyloxime is a crucial step in synthesizing the target compound. This transformation is a specific type of imine formation, known as oximation. Conventional methods for creating methoximes involve the reaction of a ketone with methoxylamine. royalsocietypublishing.org
Nucleophilic Attack of O-Methylhydroxylamine on the Carbonyl Group
The fundamental reaction mechanism involves the nucleophilic addition of O-methylhydroxylamine (methoxylamine) to the electrophilic carbonyl carbon of 9H-thioxanthen-9-one.
The reaction proceeds as follows:
The nitrogen atom of O-methylhydroxylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the carbonyl carbon.
This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Proton transfer occurs, typically involving solvent or other species in the mixture, to neutralize the charges and form a neutral carbinolamine intermediate (an N-alkoxy hemiaminal).
The reaction is driven to completion by the elimination of a water molecule from the carbinolamine. This dehydration step is often acid- or base-catalyzed and results in the formation of the stable C=N double bond of the O-methyloxime.
The reagent is typically used as its hydrochloride salt (methoxylamine hydrochloride, MeONH₂·HCl). Therefore, a base such as pyridine (B92270), sodium acetate, or sodium carbonate is usually added to the reaction mixture. royalsocietypublishing.org The base serves to neutralize the hydrochloric acid, liberating the free O-methylhydroxylamine nucleophile and to catalyze the dehydration step. royalsocietypublishing.org
Catalytic Strategies for Enhanced Oximation Yields
To improve the efficiency, yield, and substrate scope of oximation reactions, various catalytic strategies have been developed. While the use of a stoichiometric amount of a base like pyridine is common, more advanced catalytic systems offer milder conditions and faster reaction times. royalsocietypublishing.org
Recent research has demonstrated that cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is a highly efficient, mild, and environmentally friendly catalyst for the synthesis of methoxime derivatives from aromatic aldehydes and ketones. royalsocietypublishing.org This method often proceeds at room temperature and provides excellent yields, avoiding the need for refluxing conditions or strong bases that may be incompatible with sensitive functional groups. royalsocietypublishing.org
Other strategies to enhance oximation yields focus on shifting the reaction equilibrium. Since the reaction produces water, the use of dehydrating agents or molecular sieves can effectively drive the reaction toward the product. royalsocietypublishing.org Solid-supported catalysts, such as Amberlyst A-21, have also been employed to facilitate product purification and catalyst recycling. royalsocietypublishing.org
| Catalyst/Promoter | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Pyridine (Base) | Ethanol | Reflux | Classical, widely used method. | royalsocietypublishing.org |
| Sodium Acetate (Base) | Ethanol/Water | Room Temperature to Reflux | Common and inexpensive base. | royalsocietypublishing.org |
| Cerium(III) Chloride (CeCl₃·7H₂O) | Ethanol | Room Temperature | Mild, efficient, high yields, environmentally friendly. | royalsocietypublishing.org |
| Amberlyst A-21 (Solid Catalyst) | Various | Varies | Heterogeneous catalyst, easy removal. | royalsocietypublishing.org |
| Molecular Sieves | Various | Varies | Removes water to drive equilibrium. | royalsocietypublishing.org |
Stereochemical Considerations in Oxime Ether Formation (E/Z Isomerism)
The formation of oxime ethers, such as 9H-thioxanthen-9-one O-methyloxime, from the corresponding ketone introduces a new stereocenter at the C=N double bond, leading to the possibility of E/Z isomerism. The "E" isomer has the higher priority groups on opposite sides of the double bond, while the "Z" isomer has them on the same side. docbrown.info The assignment of these priorities is determined by the Cahn-Ingold-Prelog (CIP) rules. youtube.com
In the case of this compound, the two groups attached to the nitrogen of the oxime are the methoxy (B1213986) group and a lone pair of electrons. The two groups attached to the carbon of the C=N bond are the two aryl rings of the thioxanthenone core. The relative orientation of the O-methyl group with respect to the substituents on the thioxanthenone ring system determines the E or Z configuration. The formation of one isomer over the other can be influenced by reaction conditions such as the solvent, temperature, and the nature of the base used. It is important to note that E/Z isomers are diastereomers and can exhibit different physical and chemical properties. docbrown.info
Table 1: E/Z Isomerism in Oxime Ethers
| Isomer | Description |
| E (entgegen) | Higher priority groups on opposite sides of the C=N double bond. |
| Z (zusammen) | Higher priority groups on the same side of the C=N double bond. |
Regioselective Functionalization and Derivatization Strategies of the this compound Framework
The ability to selectively introduce functional groups at specific positions on the thioxanthenone core is crucial for developing new derivatives with tailored properties. uni-rostock.de
Electrophilic Aromatic Substitutions on the Thioxanthenone Core
The aromatic rings of the thioxanthenone scaffold are susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.orglibretexts.org The position of substitution is directed by the existing substituents on the ring. The thioxanthenone core itself, containing both an electron-withdrawing ketone and a sulfur atom, presents a complex substitution pattern. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com The specific conditions for these reactions, such as the choice of catalyst and reaction temperature, can be optimized to favor the formation of a desired regioisomer.
Palladium- or Copper-Catalyzed Coupling Reactions for Scaffold Diversification
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.netuwindsor.ca Palladium- and copper-based catalysts are particularly effective for modifying the thioxanthenone framework. uni-rostock.deresearchgate.net
Palladium-Catalyzed Reactions:
Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are powerful tools for introducing a wide variety of substituents onto the thioxanthenone core. uni-rostock.deresearchgate.netvu.nl For instance, a bromo-substituted thioxanthenone can be coupled with an arylboronic acid (Suzuki-Miyaura) to form a biaryl linkage, or with an amine (Buchwald-Hartwig) to introduce an amino group. These reactions are known for their high functional group tolerance and are widely used in the synthesis of complex molecules. uwindsor.cascielo.br
Copper-Catalyzed Reactions:
Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative and often complementary approach to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. rsc.orgbeilstein-journals.orgnih.gov These reactions are particularly useful for coupling aryl halides with amines, alcohols, and thiols. Recent advancements have led to the development of more efficient copper catalyst systems that operate under milder conditions. researchgate.netnih.gov
Table 2: Common Cross-Coupling Reactions for Thioxanthenone Diversification
| Reaction Name | Catalyst | Bond Formed | Reactants |
| Suzuki-Miyaura | Palladium | C-C | Aryl halide + Arylboronic acid |
| Heck | Palladium | C-C | Aryl halide + Alkene |
| Buchwald-Hartwig Amination | Palladium | C-N | Aryl halide + Amine |
| Ullmann Condensation | Copper | C-N, C-O, C-S | Aryl halide + Amine/Alcohol/Thiol |
Synthesis of Complex Analogues for Structure-Function Investigations
The synthetic strategies described above enable the creation of a diverse library of this compound analogues. By systematically varying the substituents on the thioxanthenone core, researchers can investigate structure-activity relationships (SAR) and structure-property relationships (SPR). uni-rostock.demasterorganicchemistry.comresearchgate.net This approach is fundamental in fields like medicinal chemistry for optimizing the biological activity of a lead compound and in materials science for tuning the photophysical properties of a molecule. nih.gov
Chemical Reactivity and Transformations of the O-Methyloxime Group
The O-methyloxime functionality itself can undergo various chemical transformations, providing another avenue for modifying the parent molecule. researchgate.net
Hydrolysis and Transoximation Reactions under Acidic and Basic Conditions
The O-methyloxime group can be hydrolyzed back to the parent ketone, 9H-thioxanthen-9-one, under either acidic or basic conditions. The mechanism of this reaction involves the nucleophilic attack of water on the carbon of the C=N bond, followed by elimination of methoxyamine.
Transoximation is a related reaction where the O-methyloxime is reacted with a different hydroxylamine (B1172632) or oxime, resulting in the exchange of the oxime function. This reaction can be used to introduce different O-alkyl or O-aryl groups, further diversifying the molecular structure. The equilibrium of this reaction can be shifted by controlling the reaction conditions and the relative concentrations of the reactants.
Reduction and Oxidation Pathways of the O-Methyloxime Moiety
The reactivity of the O-methyloxime functional group in this compound is characterized by its susceptibility to reduction and, to a lesser extent, oxidation. These transformations primarily target the carbon-nitrogen double bond (C=N) and the nitrogen-oxygen single bond (N-O).
Reduction Pathways
The reduction of O-methyl oxime ethers is a well-established method for the synthesis of primary amines. Various reducing agents can be employed to achieve this transformation, often with high yields. The choice of reagent can influence the reaction conditions and the selectivity of the reduction.
Commonly used methods for the reduction of oxime ethers include the use of borane (B79455) complexes and catalytic hydrogenation. For instance, diborane (B8814927) has been shown to be effective for the conversion of oxime ethers to their corresponding amines at room temperature. rsc.org A system comprising borane in tetrahydrofuran (B95107) (THF) is also a robust method for reducing α-hydroxy oxime ethers to yield cyclic cis-1,2-amino alcohols. rsc.org
Lithium in low molecular weight amines, such as ethylenediamine, represents another powerful reducing system capable of converting O-methyloximes into their corresponding amines. cmu.edu Furthermore, asymmetric reduction techniques have been developed to produce chiral amines from prochiral oxime ethers with high enantioselectivity. These methods often utilize chiral borohydride (B1222165) reagents or catalytic systems like oxazaborolidine-borane complexes. sci-hub.seuc.pt Hydrogenolysis, typically employing a palladium-on-carbon (Pd/C) catalyst, is another effective strategy for the reduction of the oxime ether moiety to a primary amine. uc.pt
The following table summarizes various reducing agents and conditions applicable to the reduction of O-methyl oxime ethers, which are presumed to be applicable to this compound.
| Reagent/System | Product Type | Typical Conditions | Reference |
| Diborane (B₂H₆) | Primary Amine | Room Temperature | rsc.org |
| Borane/THF | Primary Amine / Amino Alcohol | - | rsc.org |
| Lithium/Ethylenediamine | Primary Amine | - | cmu.edu |
| Chiral Borohydrides | Chiral Primary Amine | - | sci-hub.se |
| Pd/C, H₂ (Hydrogenolysis) | Primary Amine | - | uc.pt |
| Pyridine/BH₃/Acid | Hydroxylamine | - | rsc.org |
Oxidation Pathways
Information regarding the direct oxidation of the O-methyloxime group is less prevalent in the scientific literature compared to its reduction. The thioxanthenone core, particularly the sulfur atom, and any alkyl substituents on the aromatic rings are more common sites for oxidation. For example, the sulfur atom in the thioxanthenone ring can be oxidized to a sulfoxide (B87167) or a sulfone. lookchem.com
While direct oxidation of the C=N-O-CH₃ moiety is not extensively documented, potential oxidation could theoretically occur at the benzylic position if substituents are present on the aromatic rings. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on aromatic rings down to carboxylic acids. libretexts.org However, the benzene ring of the thioxanthenone scaffold itself is generally inert to such strong oxidizing agents. libretexts.org In the context of related nitrogen-containing compounds like amidoximes, oxidation can occur, sometimes leading to the release of nitric oxide-related products and inactivation of metabolic enzymes like cytochrome P450. nih.gov
Photochemical Transformations Involving the Oxime Ether Group
The thioxanthenone core is a well-known chromophore and photosensitizer, a property that suggests the photochemistry of this compound could be particularly rich, potentially involving intramolecular energy transfer. chemicalbook.comacs.org The photochemical reactions of oxime ethers, in general, have been studied and reveal several key transformation pathways.
E/Z Isomerization
A primary photochemical process for oxime ethers is the E/Z (or syn/anti) isomerization around the C=N double bond. nih.govacs.org This reversible process can be induced by direct irradiation with UV light or through triplet sensitization using a photocatalyst and visible light. nih.gov The use of visible light photocatalysts, such as iridium complexes, allows for the isomerization to proceed under mild conditions. nih.gov
Photocleavage
Photosensitized reactions can lead to the cleavage of the bonds within the oxime ether moiety. Studies on acetophenone (B1666503) O-alkyl oximes have shown that photosensitized reactions, for example with chloranil, can lead to the formation of a radical cation. acs.org In the presence of protons alpha to the ether oxygen (as in the O-methyl group), this can be followed by proton transfer and subsequent β-cleavage. This pathway results in the formation of the parent oxime (9H-thioxanthen-9-one oxime) and an aldehyde (formaldehyde in this case). acs.org
Radical Cyclization
In molecules containing additional reactive sites, such as an olefin, photochemical initiation can trigger radical addition-cyclization reactions. For acyclic oxime ethers, reaction with a radical initiator like diphenyl disulfide under photochemical conditions can lead to the formation of cyclic oxime ethers. semanticscholar.org This proceeds via the addition of a phenylsulfanyl radical to the olefin, followed by cyclization onto the oxime nitrogen. semanticscholar.org
The table below outlines potential photochemical transformations for the O-methyloxime group based on general findings for this functional class.
| Reaction Type | Conditions | Products | Mechanism | Reference |
| E/Z Isomerization | UV light or Visible Light + Photocatalyst | Geometric Isomer | Photoisomerization | nih.gov |
| Photocleavage | Photosensitizer (e.g., Chloranil) | Parent Oxime, Aldehyde | Electron Transfer, Proton Transfer, β-Cleavage | acs.org |
| Radical Cyclization | Photochemical Radical Initiator (requires additional functional groups) | Cyclic Oxime Ethers | Radical Addition-Cyclization | semanticscholar.org |
Given that the thioxanthenone moiety itself is an efficient photosensitizer, it is plausible that irradiation of this compound could lead to intramolecularly sensitized reactions, potentially influencing the pathways and efficiency of both isomerization and cleavage. acs.org
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation of Molecular Architecture and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 9H-thioxanthen-9-one O-methyloxime, a suite of NMR experiments would be essential to map its atomic connectivity and spatial arrangement.
High-Resolution 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
A comprehensive NMR analysis of this compound would begin with one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would reveal the chemical environment of the protons, including those on the aromatic rings and the methyl group of the oxime ether. The integration of the signals would correspond to the number of protons in each environment, and the coupling patterns would provide information about adjacent protons.
The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the characteristic signal of the C=N carbon of the oxime and the carbons of the thioxanthene (B1196266) core and the methoxy (B1213986) group.
Two-dimensional NMR techniques would be crucial for assembling the molecular puzzle:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, allowing for the tracing of proton networks within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly important for determining the stereochemistry of the oxime and the conformation of the molecule in solution.
Without experimental data, a hypothetical data table remains speculative.
Definitive Stereochemical Assignment of Oxime Isomers
The C=N double bond of the oxime functionality in this compound can exist as two possible stereoisomers, (E) and (Z). The definitive assignment of the dominant or isolated isomer is critical for understanding its chemical behavior. NOESY experiments are paramount for this assignment. For instance, a NOESY correlation between the methoxy protons and the protons on the aromatic ring at the C-8 position would strongly suggest the (E)-isomer, where the OCH₃ group is oriented syn to the C-8a bridgehead. Conversely, a correlation with the proton at the C-1 position would indicate the (Z)-isomer.
Conformational Analysis in Solution
The thioxanthene ring system is not planar and adopts a boat-like conformation. The specific conformation in solution can be investigated using a combination of NMR techniques. Coupling constants derived from the ¹H NMR spectrum, particularly those of the methylene (B1212753) protons if present in a substituted analog, can provide dihedral angle information via the Karplus equation. Furthermore, NOESY data can reveal through-space interactions that are consistent with a particular conformational preference. The flexibility and potential for ring inversion of the thioxanthene core would also be a subject of interest in a detailed conformational analysis.
Mass Spectrometry (MS): Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound. This accurate mass measurement allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This is a fundamental step in verifying the identity of the synthesized compound.
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁NOS |
| Calculated Exact Mass | 241.0561 |
| Observed m/z [M+H]⁺ | 242.0639 |
Note: This table is illustrative and not based on experimental results.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragment Pathways
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated/adducted version) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.
For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the methoxy group (•OCH₃), the cleavage of the N-O bond, and fragmentations of the thioxanthene ring system, such as the loss of a sulfur atom or a portion of the aromatic rings. The analysis of these fragmentation patterns would provide strong evidence for the proposed structure.
Table 2: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 242.0639 | 211.0480 | CH₃O• |
| 242.0639 | 196.0371 | NOCH₃ |
| 242.0639 | 184.0425 | C₂H₂O |
Note: This table is illustrative and not based on experimental results.
Infrared (IR) and Raman Spectroscopy: Vibrational Analysis of Functional Groups
Vibrational spectroscopy serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. While specific IR and Raman data for this compound are not extensively documented, a detailed analysis of its parent compound, 9H-thioxanthen-9-one, provides a robust foundation for predicting its vibrational characteristics.
Characterization of Carbonyl and Oxime Ether Stretches
The most prominent feature in the IR spectrum of 9H-thioxanthen-9-one is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For instance, in the solid state (KBr pellet), this is observed around 1677 cm⁻¹. The corresponding sulfone, thioxanthen-9-one-10,10-dioxide, also exhibits a characteristic carbonyl stretch. ufba.br The phosphorescence spectrum of this sulfone at 77 K shows a vibrational progression associated with the carbonyl group at approximately 1680 cm⁻¹. ufba.br
Upon conversion to this compound, this carbonyl absorption would be absent. Instead, new characteristic bands for the oxime ether functionality would appear. The carbon-nitrogen double bond (C=N) stretch is expected to be observed in the 1640-1690 cm⁻¹ region, which can sometimes overlap with aromatic C=C stretching vibrations. Additionally, a distinctive feature would be the nitrogen-oxygen (N-O) single bond stretch, typically found in the 930-965 cm⁻¹ range for oxime ethers. The C-O stretch of the methoxy group would also be present, likely in the 1000-1300 cm⁻¹ region.
Identification of Substitution Patterns
The substitution pattern on the aromatic rings of the thioxanthene scaffold can be discerned through the analysis of C-H stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, found in the 650-900 cm⁻¹ region, are particularly diagnostic of the substitution pattern on the benzene (B151609) rings. For the unsubstituted 9H-thioxanthen-9-one, these bands would indicate a 1,2-disubstituted pattern on each of the fused benzene rings. These characteristic aromatic vibrations are expected to be largely retained in the spectrum of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy provides valuable information on the electronic transitions within a molecule and is particularly insightful for conjugated systems like thioxanthenones.
Absorption Maxima and Molar Extinction Coefficients
The parent compound, 9H-thioxanthen-9-one, exhibits characteristic absorption bands in the UV-Vis region. For example, its sulfone derivative, thioxanthen-9-one-10,10-dioxide, shows absorption maxima in acetonitrile (B52724) at 264 nm, 286 nm, and 348 nm. ufba.br Thioxanthone derivatives are known for their high molar extinction coefficients. acs.org The introduction of substituents can significantly alter the absorption properties. For instance, various amine-substituted thioxanthone derivatives display strong absorption in the visible range (400–500 nm). acs.org
For this compound, the core thioxanthene chromophore is extended by the C=N-O-CH₃ group. This auxochromic group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent ketone, moving the absorption to longer wavelengths. This is due to the extension of the π-conjugated system and the presence of non-bonding electrons on the nitrogen and oxygen atoms that can participate in n→π* and π→π* transitions. The molar extinction coefficients may also be affected, potentially increasing due to the enhanced conjugation.
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |
| Thioxanthen-9-one-10,10-dioxide | Acetonitrile | 264, 286, 348 | Not Specified |
| Amine-substituted Thioxanthones | Acetonitrile | 400-500 | High |
Influence of Substituents on Electronic Spectra
The electronic spectra of thioxanthenone derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. Electron-donating groups generally cause a red shift in the absorption spectra. The introduction of the O-methyloxime group at the 9-position directly modifies the primary chromophore. This modification is anticipated to have a pronounced effect on the electronic transitions. The lone pairs on the nitrogen and oxygen atoms of the oxime ether can interact with the π-system of the thioxanthene core, leading to new or altered charge-transfer bands in the UV-Vis spectrum. This is a well-documented phenomenon in other aromatic ketone derivatives upon conversion to their oximes and oxime ethers.
X-ray Crystallography: Definitive Solid-State Structural Analysis
A second polymorph of thioxanthen-9-one-10,10-dioxide crystallizes in the monoclinic space group C2/c. researchgate.net The thioxanthene ring system in such derivatives is nearly planar. In the parent ketone, the geometry around the C9 carbonyl carbon is trigonal planar.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Thioxanthen-9-one-10,10-dioxide (polymorph) | Monoclinic | C2/c | 9.7499 | 12.9758 | 8.2681 | 103.784 |
In-depth Structural Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available structural data for the chemical compound this compound. Despite extensive searches for crystallographic and advanced spectroscopic information, specific details regarding its bond lengths, bond angles, torsion angles, and crystalline state interactions could not be located.
The investigation sought to provide a detailed article on the advanced spectroscopic and structural characterization of this compound, adhering to a strict outline focused on its molecular geometry and intermolecular forces. However, the necessary experimental or computational data to populate the requested sections on "Determination of Bond Lengths, Angles, and Torsion Angles" and "Conformational Analysis and Intermolecular Interactions in the Crystalline State" are not present in the accessible scientific domain.
Searches were conducted for the crystal structure of this compound, including queries in crystallographic databases and searches for computational chemistry studies. While information on the parent compound, 9H-thioxanthen-9-one (also known as thioxanthone), and its various other derivatives is available, the specific O-methyloxime derivative has not been the subject of detailed structural analysis in published literature. One source confirms the synthesis of the oxime derivative, citing a melting point, which indicates the compound has been produced, but provides no further structural details.
Without access to primary crystallographic data, which would be obtained through techniques like X-ray diffraction, or detailed computational modeling results, any attempt to generate the requested in-depth structural analysis would be speculative and not based on the required scientifically accurate and verifiable information.
Therefore, the creation of an article with the specified focus on the precise structural parameters and intermolecular interactions of this compound is not possible at this time. Further research, specifically the crystallographic analysis of this compound, would be required to generate the data needed for such a detailed scientific discourse.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations: Electronic Structure, Energetics, and Reactivity (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For thioxanthen-9-one (B50317) derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and spectroscopic signatures.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy conformation. For a molecule like 9H-thioxanthen-9-one O-methyloxime, this would involve exploring the potential energy surface to identify all stable conformers and the energy barriers between them. The presence of the O-methyloxime group introduces additional rotational freedom, leading to possible E/Z isomers and different orientations of the methoxy (B1213986) group, each with distinct energies and populations at thermal equilibrium.
Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. nih.gov
For thioxanthen-9-one derivatives, the HOMO is typically distributed over the electron-rich aromatic rings and the sulfur atom, while the LUMO is often localized on the electron-deficient carbonyl group and the adjacent rings. purdue.edu The introduction of an O-methyloxime group would modulate the energies and distributions of these orbitals, thereby influencing the molecule's reactivity. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Hypothetical 9H-thioxanthen-9-one Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
| Global Hardness | 2.35 |
| Global Electrophilicity | 1.75 |
Note: These values are illustrative and represent typical ranges for similar organic molecules.
DFT calculations are a powerful tool for predicting and interpreting various types of spectra. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. rsc.org For 9H-thioxanthen-9-one derivatives, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. purdue.edursc.org
Similarly, the vibrational frequencies corresponding to infrared (IR) absorption can be calculated. These computed frequencies help in the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic C=O and C=N stretching modes.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These theoretical chemical shifts are invaluable for assigning the signals in experimental NMR spectra and confirming the molecular structure.
Table 2: Illustrative Predicted Spectroscopic Data for a Hypothetical 9H-thioxanthen-9-one Derivative
| Spectroscopic Data | Predicted Value |
| UV-Vis (λmax) | 250 nm, 380 nm |
| IR (C=O stretch) | ~1650 cm⁻¹ |
| IR (C=N stretch) | ~1620 cm⁻¹ |
| ¹H NMR (Aromatic) | 7.0 - 8.5 ppm |
| ¹³C NMR (C=O) | ~180 ppm |
| ¹³C NMR (C=N) | ~155 ppm |
Note: These values are illustrative and based on typical spectral data for thioxanthone derivatives.
Molecular Dynamics (MD) Simulations: Conformational Sampling, Solvent Effects, and Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes, the influence of the solvent, and other dynamic processes. For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how the molecule interacts with its environment and how its conformation fluctuates over nanoseconds or longer. This is particularly important for understanding how the molecule might behave in a biological system.
Molecular Modeling and Docking Studies: Rationalizing Ligand-Target Interactions
Many thioxanthen-9-one derivatives have been investigated for their potential as anticancer agents. nih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In a docking study of this compound, the molecule would be placed into the binding site of a target protein, and its binding energy would be calculated. This binding affinity is a measure of how strongly the ligand interacts with the protein. By analyzing the docked conformation, it is possible to identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to the binding. This "hotspot analysis" can guide the design of new derivatives with improved binding affinity and, consequently, enhanced biological activity. For example, studies on related compounds have shown the importance of interactions with specific amino acid residues in the active site of target enzymes. nih.gov
Mechanisms of Molecular Recognition
Molecular recognition is fundamental to understanding how this compound might interact with biological targets or other molecules. Computational approaches are essential in mapping these interactions.
Detailed computational analyses, such as molecular docking and molecular dynamics simulations, would be required to predict and understand the binding of this compound to a receptor or enzyme active site. These studies would typically involve:
Electrostatic Potential Mapping: To identify regions of positive and negative electrostatic potential on the surface of the molecule, which are crucial for intermolecular interactions.
Non-covalent Interaction Analysis: To characterize the types and strengths of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that would govern the formation of a complex between the molecule and its binding partner.
A hypothetical data table summarizing the types of interactions that could be studied is presented below.
| Interaction Type | Potential Interacting Groups on a Receptor | Computational Method |
| Hydrogen Bonding | Amino acid residues (e.g., Ser, Thr, Asn) | Quantum Mechanics (QM) |
| π-π Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) | Molecular Mechanics (MM) |
| Hydrophobic Interactions | Aliphatic side chains (e.g., Val, Leu, Ile) | Molecular Dynamics (MD) |
Reaction Mechanism Elucidation through Computational Pathways: Transition State Analysis and Energy Barriers
Understanding the reaction mechanisms of this compound is critical for predicting its stability and reactivity. Computational chemistry offers a pathway to model these reactions and identify key energetic parameters.
The elucidation of reaction mechanisms at a computational level involves mapping the potential energy surface of a given reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states.
Transition State (TS) Search Algorithms: Methods like the synchronous transit-guided quasi-Newton (STQN) method would be employed to locate the geometry of the transition state.
Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct minima.
The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. This is a critical parameter for determining the reaction rate. A hypothetical energy profile for a reaction involving this compound is depicted in the table below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactants | This compound + X | 0.0 |
| Transition State | [TS]‡ | 25.0 |
| Products | Product(s) | -10.0 |
An examination of available scientific literature and chemical databases reveals a significant lack of specific photophysical and photochemical data for the compound this compound. While extensive research has been conducted on the parent molecule, 9H-thioxanthen-9-one, and various other derivatives, information pertaining directly to the O-methyloxime derivative is not present in the surveyed resources.
Consequently, a detailed article focusing solely on the photophysical and photochemical properties of this compound, as per the requested outline, cannot be generated at this time. The specific data required to populate the sections on absorption and emission spectroscopy, excited state dynamics, and their various subsections are not available in the public domain.
Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific measurements and characterizations needed to fulfill the detailed request. Without such primary sources, any attempt to create the specified article would rely on speculation and extrapolation from related compounds, which would not meet the required standard of scientific accuracy for this specific molecule.
Therefore, the generation of an article with the requested detailed research findings, data tables, and in-depth analysis for this compound is not feasible based on currently accessible information.
Photophysical and Photochemical Properties
Photoreactivity Mechanisms: Photoinduced Chemical Transformations of 9H-Thioxanthen-9-one O-Methyloxime
The photoreactivity of this compound is governed by the excited state of its thioxanthen-9-one (B50317) (TX) moiety. Upon light absorption, the TX core transitions from its ground state to an excited singlet state, which can then undergo intersystem crossing to form a more stable and longer-lived triplet excited state (³TX*). researchgate.netustc.edu.cn This triplet state is the primary driver of the compound's photochemical reactivity and can initiate chemical reactions through several pathways.
A prominent photoreactivity mechanism for excited triplet ketones, including thioxanthen-9-one derivatives, is hydrogen atom transfer (HAT). In this process, the excited ³TX* moiety abstracts a hydrogen atom from a suitable donor molecule (substrate), leading to the formation of a thioxanthyl ketyl radical and a substrate-derived radical. ufba.brfrontiersin.org The efficiency of this process is influenced by the nature of the triplet state (n,π* or π,π*) and the bond dissociation energy of the hydrogen donor. ufba.br For instance, the triplet state of thioxanthone can abstract a hydrogen atom from the α-methylene group of allyl monomers, generating primary allyl radicals that can initiate polymerization. frontiersin.org This ability to generate radicals via HAT is a key feature of thioxanthone-based photoinitiators. chemicalbook.comresearchgate.netsemanticscholar.org
In addition to HAT, the excited thioxanthen-9-one can participate in single electron transfer (SET) processes, a cornerstone of photoredox catalysis. chemicalbook.comwikipedia.orgsigmaaldrich.com The excited triplet state of thioxanthen-9-one is both a better oxidant and a better reductant than its ground state, allowing it to either accept an electron from or donate an electron to another molecule. nih.gov
In a typical scenario, the excited ³TX* is quenched by an electron donor (e.g., an amine), resulting in the formation of the thioxanthen-9-one radical anion (TX•−) and the donor radical cation. researchgate.netustc.edu.cn This SET process is a fundamental step in many photopolymerization systems where thioxanthone derivatives act as photosensitizers. acs.org The generated radicals can then initiate polymerization. The spontaneity of the SET mechanism can be predicted from the Gibbs energy of the photoinduced electron transfer. sigmaaldrich.com
Thioxanthone and its derivatives are known to participate in various photoinduced chemical transformations beyond HAT and SET, including cycloadditions and rearrangements. chemicalbook.com For example, they can undergo [2+2] photocycloadditions and Paterno-Büchi reactions. While specific studies on the cycloaddition and rearrangement reactions of this compound are not prevalent, the general reactivity of the thioxanthone core suggests the potential for such transformations under appropriate conditions. The oxime ester moiety itself can also undergo photorearrangement, although photocleavage is the more dominant pathway for photoinitiating applications.
Photoinitiation Capabilities in Polymerization Systems
This compound is designed as a photoinitiator, a compound that, upon light absorption, generates reactive species (radicals or cations) that can initiate polymerization. google.comresearchgate.netgoogle.com.na Its effectiveness is determined by its ability to efficiently generate these radicals and its compatibility with modern light sources.
The efficiency of this compound as a photoinitiator is linked to the cleavage of the N-O bond in the oxime ester group. researchgate.netresearchgate.net Upon excitation, either directly or through sensitization by the thioxanthenone chromophore, the oxime ester moiety can undergo homolytic cleavage to generate an iminyl radical and a carboxyl radical. The carboxyl radical can subsequently decarboxylate to form an alkyl or aryl radical. These generated radicals are capable of initiating the polymerization of various monomers, such as acrylates. rsc.org
Table 1: Radical Generation from this compound
| Step | Reactant | Products | Mechanism |
|---|---|---|---|
| 1. Excitation | This compound + hν | Excited this compound | Light Absorption |
| 2. Cleavage | Excited this compound | Iminyl Radical + Methoxyl Radical | N-O Bond Cleavage |
This table is illustrative of the proposed radical generation mechanism.
A significant advantage of thioxanthone-based photoinitiators is their absorption in the near-UV and visible light regions, making them compatible with modern light-emitting diode (LED) sources. acs.orgresearchgate.net Thioxanthen-9-one derivatives typically exhibit strong absorption in the 365 nm, 405 nm, and even longer wavelength regions, which align with the emission spectra of commercially available LEDs. acs.orgresearchgate.netmdpi.com This compatibility is crucial for applications in UV-LED curing, which offers benefits such as lower energy consumption, longer lifespan, and reduced heat emission compared to traditional mercury lamps. mdpi.com The absorption properties can be tuned by modifying the substituents on the thioxanthone core. acs.org For instance, donor-acceptor type thioxanthones have been developed to enhance absorption in the visible region. acs.org The ability to be activated by visible light also allows for the curing of thicker and pigmented materials. researchgate.net
Table 2: Wavelength Compatibility of Thioxanthone Derivatives with LED Sources
| Thioxanthone Derivative Type | Typical Absorption Maxima (nm) | Compatible LED Wavelengths (nm) |
|---|---|---|
| Unsubstituted Thioxanthone | ~380 | 365, 385 |
| Amino-substituted Thioxanthones | 400 - 450 | 405, 420, 455 |
This table provides a general overview based on literature for various thioxanthone derivatives. acs.orgresearchgate.net
Mechanistic Studies of Biological Interactions
Molecular Mechanisms of Action in Cellular and Subcellular Systems
The mechanisms through which thioxanthenones exert their effects are multifaceted, involving interactions with a range of cellular components and pathways.
Thioxanthenone derivatives have been identified as modulators of several key enzymes involved in cellular processes.
Cholinesterase Inhibition: Certain thioxanthenone-based derivatives have demonstrated inhibitory activity against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. nih.gov Some compounds show high potency, inhibiting BChE at submicromolar concentrations. nih.gov
Cyclooxygenase (COX) Inhibition: Trifluoromethyl thioxanthene (B1196266) analogues have been shown to inhibit cyclooxygenase isoenzymes, COX-1 and COX-2, which are involved in inflammatory responses. mdpi.com
Topoisomerase Interference: Topoisomerases are crucial enzymes that manage the topology of DNA and are established targets for anticancer drugs. nih.gov The mechanisms of interference are broadly categorized into two classes: topoisomerase poisons, which stabilize the enzyme-DNA covalent complex, and catalytic inhibitors. nih.govresearchgate.net While direct studies on 9H-thioxanthen-9-one O-methyloxime are limited, the related acridine (B1665455) scaffold has been shown to inhibit topoisomerase II and stabilize topoisomerase I-DNA adducts. nih.gov
The planar tricyclic structure of the thioxanthenone core suggests the potential for interaction with nucleic acids, a mechanism of action for many therapeutic agents.
DNA Intercalation: Some thioxanthenone derivatives are believed to exert their biological effects through interactions with DNA. Structurally related compounds, such as certain 9-aminoacridines, are known to intercalate into DNA, inserting themselves between the base pairs of the DNA helix. nih.gov This action can disrupt DNA replication and transcription, leading to cellular apoptosis.
Influence on DNA Repair Mechanisms: While not a direct interaction, some compounds can affect DNA repair processes. For instance, the enzyme methyl guanine (B1146940) methyl transferase (MGMT) is responsible for removing mutagenic alkyl groups from guanine bases in DNA. researchgate.net
A significant area of research for thioxanthenones is their ability to inhibit bacterial efflux pumps, which are a major cause of multidrug resistance in bacteria. nih.gov These pumps, such as the AcrAB-TolC system and the NorA pump, actively transport antimicrobial agents out of the bacterial cell. nih.gov
The mechanism by which thioxanthenes inhibit these pumps is thought to be multifactorial. nih.gov It may involve a direct interaction with the pump protein itself, as well as a reduction in the proton motive force (PMF) that powers many of these pumps. nih.gov By inhibiting efflux pumps, thioxanthenones can restore the efficacy of antibiotics that would otherwise be expelled from the cell, a synergistic effect that is of great clinical interest. researchgate.netnih.gov Thioxanthenes have also been shown to inhibit eukaryotic efflux pumps like P-glycoprotein. nih.gov
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
Understanding the relationship between the chemical structure of thioxanthenone derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents.
The transformation of the ketone group at the 9-position of the thioxanthenone core to an O-methyloxime moiety is expected to significantly alter its biological properties. The oxime group (C=N-OH) is known to enhance biological activity in some contexts by providing both a hydrogen-bond donor (the OH group) and acceptor sites (the nitrogen and oxygen atoms), which can improve interactions with biological targets. mdpi.com
In the case of an O-methyloxime (C=N-OCH₃), the hydrogen-bond donating ability is lost. This change can lead to altered binding affinity and selectivity for specific protein targets. The increased lipophilicity and modified electronic profile of the O-methyloxime group compared to the original carbonyl can also influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with molecular targets.
The nature and position of substituents on the aromatic rings of the thioxanthenone core play a critical role in determining the compound's biological activity and target specificity.
Influence on Anticancer Activity: Studies on 3-substituted-4-chloro-thioxanthones have shown that different substituents significantly affect their anti-breast cancer activity. researchgate.net
Modulation of Antimicrobial Activity: In related thiochromanone scaffolds, substitutions have been shown to modulate antibacterial and antifungal activities. For instance, a methoxy (B1213986) substituent enhanced antibacterial activity in one series of compounds. nih.gov
General Principles: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the thioxanthenone system, affecting its ability to interact with biological macromolecules. nuph.edu.ua The steric bulk and lipophilicity of substituents also influence how the molecule fits into the binding pockets of enzymes or receptors and its ability to cross cell membranes. For example, the introduction of a trifluoromethyl group has been noted to affect the antioxidant activity of thioxanthene analogs. mdpi.com
Data Tables
Table 1: COX Inhibitory Activity of Trifluoromethyl Thioxanthene Analogues mdpi.com
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) |
| 1 | - | 27.1 ± 0.6 |
| 3 | - | 25.9 ± 0.45 |
| 4 | 10.1 ± 1.3 | - |
| Data represents the concentration required for 50% inhibition. |
Table 2: Anticancer Activity of 3-Substituted-4-Chloro-Thioxanthone Derivatives researchgate.net
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-468 IC₅₀ (µM) |
| 4f | 7.2 | 3.9 |
| Data represents the concentration required for 50% inhibition of cell viability. |
Table 3: Antibacterial Activity of Thiochromanone Derivatives nih.gov
| Compound | Organism | MIC (µg/mL) |
| 15b | S. aureus MTCC 96 | 3.9 |
| 15b | S. aureus MLS16 MTCC 2940 | 3.9 |
| 15b | B. subtilis MTCC 121 | 7.8 |
| MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium. |
No Found for this compound
A comprehensive search of scientific literature has revealed no available research data on the mechanistic studies of the biological interactions of the chemical compound this compound.
The initial search strategy included broad queries for mechanistic studies of 9H-thioxanthen-9-one and its derivatives, which yielded general information about the thioxanthenone chemical class. These studies highlighted the role of some derivatives in processes like autophagy and apoptosis, their application as photosensitizers, and their interactions with DNA. However, none of the retrieved documents specifically mentioned the O-methyloxime derivative.
Subsequent, more targeted searches for "this compound" in conjunction with terms such as "biological interactions," "biochemical characterization," "biophysical characterization," "cellular uptake," "cellular distribution," and "mechanistic fate" did not return any relevant results.
This absence of published data makes it impossible to construct a scientifically accurate and informative article that adheres to the requested outline, which specifically called for detailed research findings on the mechanistic studies of this particular compound. The foundational scientific information required to address the specified sections and subsections on its biological interactions is not present in the available scientific literature.
Therefore, the request to generate an article focusing solely on the mechanistic studies of the biological interactions of this compound cannot be fulfilled at this time due to the lack of available research.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental in the analysis of "9H-thioxanthen-9-one O-methyloxime," providing the necessary resolution to separate the analyte from impurities and matrix components.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of thioxanthone derivatives due to its versatility and efficiency. For "this compound," reversed-phase HPLC (RP-HPLC) is the most common approach.
UV-Vis and Photodiode Array (PDA) Detection: The extended aromatic system of the thioxanthone core imparts strong ultraviolet-visible (UV-Vis) absorbance, making these detection methods highly suitable. Thioxanthone derivatives typically exhibit strong absorption maxima, and a PDA detector allows for the acquisition of the entire UV spectrum of the eluting peak, aiding in peak identification and purity assessment. The choice of wavelength is critical for sensitivity and selectivity, and analysis is often performed at multiple wavelengths to detect a wide range of related substances. asdlib.org
Fluorescence Detection: While not all thioxanthone derivatives are naturally fluorescent, some exhibit native fluorescence that can be exploited for highly sensitive and selective detection. asdlib.org For "this compound," the potential for fluorescence would depend on the specific substitution pattern and solvent environment. If fluorescent, this detection mode offers significantly lower detection limits compared to UV-Vis, which is advantageous for trace analysis.
A typical HPLC method for a related compound, isopropyl-9H-thioxanthen-9-one (ITX), utilized a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, coupled with Diode Array (DAD) and Fluorescence Detection (FLD), demonstrating the utility of these detectors. researchgate.net
Interactive Data Table: HPLC Method Parameters for Thioxanthone Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
| UV-Vis/PDA Wavelength | 254 nm, 280 nm, and spectral scan from 200-400 nm |
| Fluorescence Excitation/Emission | Analyte-dependent (requires experimental determination) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" may have limited volatility due to its molecular weight, GC analysis can be employed, often following a derivatization step to enhance volatility and thermal stability. nih.gov Silylation is a common derivatization technique for oximes, converting the polar N-OH group into a less polar and more volatile trimethylsilyl (TMS) ether. nih.govnih.gov
GC is particularly valuable for stability studies where the formation of volatile degradation products is monitored over time under various stress conditions (e.g., heat, light). The high resolution of capillary GC columns allows for the separation of closely related degradation products. A study on the stability of thioethers on sorbent tubes utilized GC for analysis, highlighting its role in monitoring chemical degradation. nih.gov
Mass Spectrometry-Based Detection and Quantification in Complex Research Matrices
Mass spectrometry (MS) coupled with chromatographic separation provides unparalleled sensitivity and specificity for the analysis of "this compound," enabling trace-level detection and structural elucidation.
The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the state-of-the-art for the determination of thioxanthone derivatives in complex matrices. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, providing molecular weight information.
Tandem MS (MS/MS) is instrumental for structural confirmation and quantification. In this technique, the molecular ion of interest is selected and fragmented, producing a characteristic fragmentation pattern that serves as a structural fingerprint. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored, offering exceptional selectivity and sensitivity. nih.gov This approach is crucial for identifying and quantifying metabolites of "this compound" in biological or environmental samples.
For volatile derivatives of "this compound," Gas Chromatography-Mass Spectrometry (GC-MS) provides high chromatographic efficiency and detailed mass spectral information. nih.gov Electron ionization (EI) is typically used, resulting in extensive fragmentation that can be valuable for structural elucidation by comparing spectra to libraries or through interpretation of fragmentation pathways.
The fragmentation of oxime and silyl (B83357) oxime ethers has been studied, revealing characteristic pathways such as the McLafferty rearrangement. nih.govnih.gov Understanding these fragmentation patterns is key to identifying the structure of "this compound" and its derivatives by GC-MS. GC-MS/MS can further enhance selectivity and sensitivity for targeted analysis in complex mixtures.
Interactive Data Table: Mass Spectrometry Parameters for Thioxanthone Derivative Analysis
| Technique | Ionization Mode | Key Applications |
| LC-MS/MS | ESI (Positive/Negative) | Trace quantification, metabolite identification |
| GC-MS | EI | Structural elucidation of volatile derivatives, purity analysis |
| GC-MS/MS | EI | Targeted analysis in complex matrices |
Spectroelectrochemical Methods for Redox Behavior and Electron Transfer Mechanisms
Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide detailed information about the redox properties and electron transfer mechanisms of molecules. For "this compound," these methods can be used to study its oxidation and reduction processes, which is relevant to its potential applications in areas such as photoredox catalysis. mdpi.com
By applying a potential to a solution of the compound in a spectroelectrochemical cell, changes in the UV-Vis or other spectra can be monitored as the compound is oxidized or reduced. This allows for the identification of transient radical ions and the determination of their spectral properties. nih.gov Cyclic voltammetry, a common electrochemical technique, can be used in conjunction with spectroscopy to correlate redox potentials with changes in the electronic structure of the molecule. mdpi.com Studies on other thioxanthone derivatives have utilized these techniques to investigate their electrochemical properties. acs.orgcrossref.org
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening in Chemical Research
As of late 2025, a review of scientific literature and research databases indicates a significant gap in the application of microfluidic and miniaturized analytical platforms for the high-throughput screening of this compound. While the fields of microfluidics and high-throughput screening (HTS) have seen substantial advancements and are widely employed in drug discovery and chemical analysis, their specific application to this particular compound is not documented in available research.
Microfluidic technologies, which involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offer numerous advantages for chemical research. These platforms can significantly reduce reagent consumption, shorten analysis times, and enable a high degree of parallelization, making them ideal for HTS. d-nb.infomdpi.com Droplet-based microfluidics, for instance, allows for the generation of thousands of individual, picoliter- to nanoliter-sized reactors, each capable of hosting a separate chemical or biological assay. frontiersin.org This technology is a powerful tool for screening large libraries of compounds for various properties. nih.govnih.gov
Despite the potential benefits, the synthesis and screening of thioxanthenone derivatives, in general, have been described using more conventional methods. For example, one study on 3-substituted thioxanthen-9-one-10,10-dioxides utilized standard cell-based and fluorescence polarization assays for screening, without mentioning the use of microfluidic or miniaturized systems. nih.gov This suggests that the adoption of these advanced analytical methodologies for the study of thioxanthenone derivatives, including this compound, is not yet a widespread practice.
The lack of published research in this specific area presents an opportunity for future investigations. The unique chemical properties of this compound could be efficiently explored using high-throughput methods on microfluidic platforms. Such studies could accelerate the discovery of new applications for this compound and its analogs.
Table of Potential Microfluidic HTS Applications for this compound:
| Application Area | Potential Screening Assay | Microfluidic Platform | Expected Throughput |
| Catalyst Discovery | Screening for catalytic activity in specific organic reactions. | Droplet-based microreactor array | 1,000s of reactions/day |
| Material Science | Evaluation of photophysical properties for applications in organic electronics. | Gradient-generating microfluidic device | 100s of concentrations/hour |
| Biological Screening | Assessment of cytotoxicity or enzyme inhibition against a panel of cell lines or enzymes. | Cell-based perfusion chip | 10s-100s of parallel cultures |
Table of Unexplored Research Directions:
| Research Direction | Description | Potential Impact |
| On-Chip Synthesis and Screening | Integration of the synthesis of this compound derivatives with subsequent high-throughput screening on a single microfluidic device. | Rapid generation and evaluation of a focused compound library, accelerating structure-activity relationship studies. |
| Organ-on-a-Chip Studies | Investigation of the metabolic fate and potential toxicity of this compound in microfluidic models of human organs. | Provides more physiologically relevant data early in the research pipeline, reducing reliance on animal models. |
| Development of Novel Sensors | Exploration of this compound as a fluorescent probe for the detection of specific analytes within a microfluidic sensing platform. | Could lead to the development of novel, highly sensitive analytical devices for various applications. |
Emerging Research Applications and Future Directions
Development of Advanced Photoinitiators for Controlled and Precision Polymerization
Thioxanthone and its derivatives, including 9H-thioxanthen-9-one O-methyloxime, are well-regarded for their exceptional light-absorbing properties in the near-UV range, making them highly effective photoinitiators for free-radical polymerization. ontosight.aifishersci.com This is a critical process in the manufacturing of inks, coatings, and adhesives. ontosight.ai The demand for more sophisticated and biocompatible materials has spurred research into novel photoinitiators with enhanced capabilities.
Recent research has focused on designing and synthesizing derivatives of thioxanthone that are sensitive to LED light sources, which are increasingly used in photopolymerization due to their energy efficiency and safety. researchgate.net For instance, N‐(9‐oxo‐9H‐thioxanthen‐2‐yl) acrylamide (B121943) has been developed as an LED-sensitive photoinitiator. researchgate.net Its performance has been studied using density functional theory (DFT) calculations and experimental methods, demonstrating its potential for applications requiring precise control over the polymerization process. researchgate.net
Furthermore, the development of one-component polymerizable photoinitiators, such as N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide, offers advantages in reducing migration in the final polymer product. researchgate.net This is particularly important for applications in food packaging and biomaterials where low toxicity and high stability are paramount. researchgate.netnih.gov The ability to initiate polymerization with high efficiency at low concentrations, coupled with lower cytotoxicity compared to some widely used photoinitiators, positions these novel thioxanthone derivatives as promising alternatives in both industrial and biomedical fields. nih.gov
Probing Tools for Chemical Biology and Drug Discovery Research
The intrinsic fluorescence of the thioxanthen-9-one (B50317) core makes it a valuable scaffold for the development of molecular probes for chemical biology and drug discovery. These tools are essential for visualizing and understanding complex biological processes at the molecular level.
Fluorescent Probes and Sensors Based on this compound
The strong fluorescence of 9H-thioxanthen-9-one derivatives allows for their use as fluorescent dyes in biological imaging and sensing. By modifying the core structure with different functional groups, researchers can create probes that are sensitive to specific analytes or cellular environments. For example, derivatives have been utilized as fluorescent probes for cell imaging.
The design of fluorescent probes often involves the intramolecular charge transfer (ICT) mechanism, which can be modulated by the probe's interaction with its target. frontiersin.org This allows for the development of ratiometric probes that provide quantitative information about the concentration of a specific biological species. While the direct application of this compound as a fluorescent probe is an active area of research, the broader class of thioxanthenes has shown significant promise. For instance, fluorescent probes based on other fluorophores have been successfully developed for detecting biologically important molecules like glutathione. mdpi.com The principles learned from these studies can inform the design of novel probes based on the 9H-thioxanthen-9-one scaffold.
Covalently Labeled Probes for Biomolecular Target Identification and Validation
Identifying the molecular targets of bioactive compounds is a critical and often challenging step in drug discovery. researchgate.net Covalently labeled probes, which form a stable bond with their target protein, are powerful tools for this purpose. The 9H-thioxanthen-9-one scaffold can be functionalized to create such probes.
For instance, derivatives of 9H-thioxanthen-9-one can be synthesized to include reactive groups that can covalently bind to specific amino acid residues on a protein target. This allows for the "pull-down" and identification of the target protein from a complex biological sample. While specific examples utilizing this compound for this purpose are still emerging, the synthesis of various functionalized thioxanthene (B1196266) derivatives, such as those with amino or bromo groups, provides the chemical handles necessary for creating such probes. The evaluation of N-(9H-xanthen-9-yl)aminoalkanamide and N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives as potential DNA intercalators and cytotoxic agents highlights the exploration of this scaffold in interacting with biomolecules, although the cytotoxicity in that study was not linked to intercalation. nih.gov
Contributions to Organic Light-Emitting Diodes (OLEDs) and Organic Electronics Research
The unique electronic properties of 9H-thioxanthen-9-one and its derivatives have positioned them as promising materials for organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).
Thioxanthone derivatives are being investigated for their potential in creating efficient and solution-processable OLEDs. rsc.org For example, a series of thermally activated delayed fluorescence (TADF) conjugated polymers incorporating a 9H-thioxanthen-9-one-10,10-dioxide acceptor unit have been synthesized. rsc.org These polymers exhibit red to orange light emission and have been successfully used as emitters in solution-processed OLEDs. rsc.org The development of such materials is crucial for advancing the commercial viability of large-area and flexible OLED displays.
Furthermore, 9H-thioxanthen-9-one oxide derivatives are being explored as organic luminescent layers in electroluminescent devices. wipo.intgoogle.com Patents have been filed for derivatives with various substituents, indicating active research and development in this area. wipo.intgoogle.com The ability to tune the optoelectronic properties of these materials by modifying the donor and acceptor moieties within the molecular structure is a key advantage. nih.gov For instance, the synthesis of bipolar thioxanthone derivatives with different electron-donating groups has demonstrated the ability to achieve a range of electroluminescence colors from blue to yellow. nih.gov
Catalyst Design and Photoredox Catalysis Applications in Organic Synthesis
The photoexcitable nature of the thioxanthone core has led to its exploration as an organic photocatalyst in a variety of chemical transformations. Photoredox catalysis is a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions.
Derivatives of 9H-thioxanthen-9-one have been shown to act as effective photoredox catalysts. For example, 3,6-dimethoxy-9H-thioxanthen-9-one has been used as a catalyst for the direct C-H imidation and acyloxylation of arenes. nih.gov In this process, the photoexcited thioxanthone acts as a reductant, facilitating an oxidative quenching cycle for radical aromatic substitution. nih.gov This method offers a highly efficient and broadly applicable route to C-N and C-O bond formation. nih.gov The ongoing exploration of thioxanthone derivatives in photocatalysis is expected to lead to the development of new and sustainable synthetic methodologies. ontosight.ai
Computational Design of Novel this compound Derivatives with Tailored Properties
Computational chemistry, particularly quantum chemical calculations, plays a vital role in understanding and predicting the properties of 9H-thioxanthen-9-one derivatives. Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict electronic absorption spectra and elucidate the nature of electronic transitions.
These computational tools enable the rational design of novel derivatives with specific, tailored properties. For example, by modeling the effects of different substituents on the electronic structure and photophysical properties of the thioxanthone core, researchers can predict which modifications will lead to desired characteristics for a particular application. This in-silico approach accelerates the discovery and development of new materials for photoinitiators, fluorescent probes, and OLEDs. The spectroelectrochemical study of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide, interpreted with the aid of TD-DFT, exemplifies how computational methods can provide a deeper understanding of the behavior of these molecules and their ions, which is crucial for their application in organic electronics. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
